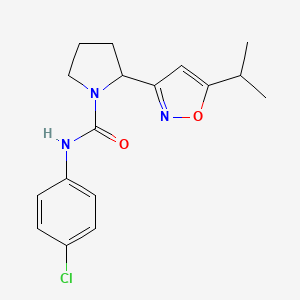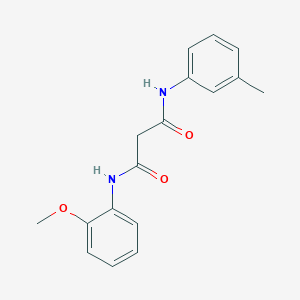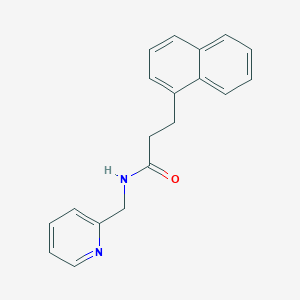
N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as A-796260, is a synthetic compound that has been extensively studied for its potential use in pain management. This compound belongs to the class of drugs known as cannabinoid receptor agonists and has shown promising results in preclinical trials.
Wirkmechanismus
N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide acts as an agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to reduce inflammation and pain. N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has also been shown to have some activity at CB1 receptors, which are primarily expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to reduce pain and inflammation in animal models of acute and chronic pain. It has also been shown to reduce opioid withdrawal symptoms and may have some potential in the treatment of addiction. N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in lab experiments include its potency and selectivity for CB2 receptors, its low potential for abuse and dependence, and its potential use in the treatment of addiction and withdrawal symptoms. The limitations of using N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide include its limited solubility in water and its potential for off-target effects at CB1 receptors.
Zukünftige Richtungen
For research on N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide include further studies on its potential use in pain management, addiction treatment, and withdrawal symptom management. There is also a need for further studies on its safety and potential side effects, as well as its pharmacokinetics and pharmacodynamics. Additionally, there is a need for further studies on the potential use of N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in combination with other drugs for enhanced pain management.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential use in pain management. It has shown to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain. N-(4-chlorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioids.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(2)16-10-14(20-23-16)15-4-3-9-21(15)17(22)19-13-7-5-12(18)6-8-13/h5-8,10-11,15H,3-4,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWATHAWTIZJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B4463087.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463102.png)
![1-{[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4463109.png)
![N-(2,6-diethylthieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B4463111.png)

![4-tert-butyl-N-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B4463118.png)

![N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4463153.png)
![N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide](/img/structure/B4463156.png)
![4-{2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanethioyl}morpholine](/img/structure/B4463161.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463164.png)
![2-(4-methoxyphenyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463172.png)

![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4463185.png)